5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine

描述

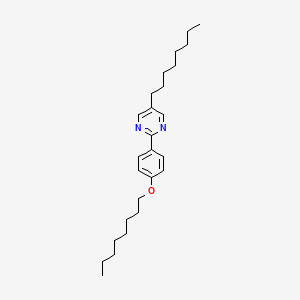

5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with octyl and octyloxyphenyl groups. This compound has a molecular formula of C26H40N2O and a molecular weight of 396.61 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine typically involves the reaction of 4-(octyloxy)benzaldehyde with octylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired pyrimidine ring structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient synthesis .

化学反应分析

Types of Reactions

5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The pyrimidine ring allows for substitution reactions, where different functional groups can replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce new functional groups into the pyrimidine ring .

科学研究应用

5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of liquid crystals and other advanced materials.

作用机制

The mechanism of action of 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

相似化合物的比较

Similar Compounds

- 5-Octyl-2-(4-propoxy-phenyl)pyrimidine

- 5-Octyl-2-(4-butoxy-phenyl)pyrimidine

- 5-Octyl-2-(4-hexyloxy-phenyl)pyrimidine

Uniqueness

Compared to these similar compounds, 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine stands out due to its specific octyloxy substitution, which imparts unique physical and chemical properties. These properties make it particularly suitable for applications in liquid crystal technology and other advanced materials .

生物活性

5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine is a compound with significant potential in various biological applications, particularly in the field of biochemistry and materials science. Its unique chemical structure, characterized by a pyrimidine ring substituted with octyl and octyloxy groups, suggests interesting interactions with biological systems. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula . The compound features:

- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.

- Alkyl Substituents : An octyl group and an octyloxy group that enhance its hydrophobic properties.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Pyrimidine, Alkyl (Octyl), Ether (Octyloxy) |

| Solubility | Likely soluble in organic solvents due to hydrophobic nature |

Research indicates that this compound may interact with specific biological targets, influencing cellular processes. While the precise mechanisms are still under investigation, preliminary studies suggest:

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.

- Cellular Interaction : The compound's liquid crystal properties could affect cell membrane dynamics and signaling pathways.

Case Studies

- Anticancer Activity : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve disruption of cell cycle progression and induction of apoptosis.

- Anti-inflammatory Effects : Research has indicated that derivatives of this compound may reduce the production of pro-inflammatory cytokines in cultured macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Studies

Comparative analysis with structurally related compounds reveals insights into the biological activity of this compound:

| Compound Name | Similarity | Unique Aspects |

|---|---|---|

| 5-N-Octyl-2-(4-n-hexyloxyphenyl)pyrimidine | Similar pyrimidine structure | Shorter alkoxy chain may affect activity |

| 5-N-Decyl-2-(4-n-octyloxyphenyl)pyrimidine | Contains a decyl group | Longer alkoxy chain can impact phase behavior |

| 2-(4-n-Octyloxyphenyl)-5-n-octylpyridine | Pyridine instead of pyrimidine | Different heterocyclic structure |

Applications in Research

The compound is being explored for various applications:

- Liquid Crystal Displays (LCDs) : Its unique properties make it suitable for use in LCD technology, where it can influence light manipulation and display quality.

- Pharmaceutical Development : Ongoing research aims to develop new drugs targeting inflammatory diseases and certain cancers based on the biological activities observed.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves nucleophilic substitution reactions, where alkoxy groups are introduced via alkyl halides or tosylates. Key steps include refluxing in polar aprotic solvents (e.g., DMF or THF) with a strong base (e.g., KOH or NaH) to facilitate alkylation. Optimization may involve temperature control (80–120°C), stoichiometric ratios of reactants, and purification via column chromatography using hexane/ethyl acetate gradients. For pyrimidine derivatives, regioselectivity is critical; monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and alkyl chain integration. Aromatic protons in pyrimidine resonate at δ 7.5–8.5 ppm, while alkoxy chains show signals at δ 0.8–1.8 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNO) and detects impurities.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>98% for mesophase studies).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.4% .

Q. What are the critical parameters to control during the alkylation of the pyrimidine core to achieve regioselective substitution?

- Methodology : Regioselectivity depends on:

- Base Strength : Strong bases (e.g., NaH) favor deprotonation at the 2-position of pyrimidine.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attack.

- Temperature : Lower temperatures (0–25°C) reduce side reactions.

- Substrate Activation : Pre-functionalization of phenyl groups with electron-withdrawing substituents (e.g., nitro) can direct alkylation .

Advanced Research Questions

Q. How do variations in alkyl chain length and substitution patterns influence the mesophase behavior and thermal stability of this compound?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Measures phase transitions (e.g., crystal-to-smectic, smectic-to-isotropic). Longer alkyl chains (e.g., octyl vs. butyl) typically lower melting points and stabilize liquid crystalline phases.

- X-ray Diffraction (XRD) : Resolves layer spacing in smectic phases; alkyl chain interdigitation correlates with d-spacings.

- Polarized Optical Microscopy (POM) : Identifies birefringence textures (e.g., fan-shaped for smectic phases). Comparative studies with analogs (e.g., 2-(4-n-Octyloxyphenyl)-5-n-butyloxypyrimidine) reveal chain-length-dependent mesophase stability .

Q. What computational modeling approaches are suitable for predicting the liquid crystalline properties of this compound, and how do they align with experimental data?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate packing efficiency and tilt angles of alkyl chains in mesophases. Force fields (e.g., OPLS-AA) parameterize van der Waals interactions.

- Density Functional Theory (DFT) : Calculates dipole moments and polarizability to predict optical anisotropy.

- Validation : Align computational results with experimental XRD data (e.g., layer spacing) and DSC phase transition temperatures. Discrepancies may arise from neglecting dynamic fluctuations in simulations .

Q. How can discrepancies in phase transition temperatures reported in different studies be systematically investigated?

- Methodology :

- Purity Assessment : Repeat synthesis with rigorous purification (e.g., recrystallization, preparative HPLC) to exclude isomers or byproducts.

- Thermal History Control : Annealing samples at specific temperatures before DSC runs eliminates metastable phases.

- Cross-Lab Validation : Collaborate with independent labs to standardize heating/cooling rates (e.g., 5°C/min) and sample encapsulation methods. Contradictory data may stem from impurity-driven nucleation or instrument calibration errors .

Q. What role does this compound play in the development of tunable photonic devices, and how can its optical anisotropy be quantified?

- Methodology :

- Device Integration : As a reactive mesogen, it can be aligned via surface treatments (e.g., rubbed polyimide) in liquid crystal displays (LCDs).

- Ellipsometry : Measures birefringence (Δn) by analyzing polarized light transmission through aligned thin films.

- Electro-Optic Testing : Apply electric fields to assess switching times (τ/τ) and contrast ratios. Performance is benchmarked against commercial mesogens (e.g., 5CB) .

属性

IUPAC Name |

2-(4-octoxyphenyl)-5-octylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N2O/c1-3-5-7-9-11-13-15-23-21-27-26(28-22-23)24-16-18-25(19-17-24)29-20-14-12-10-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLLSTYBZAIXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391381 | |

| Record name | SBB059201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57202-50-3 | |

| Record name | SBB059201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。